(Z)-4-(4-bromophenyl)-N-(4-sulfamoylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-4-(4-bromophenyl)-N-(4-sulfamoylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is a complex organic compound that features a thiazole ring, a bromophenyl group, and a sulfamoylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-(4-bromophenyl)-N-(4-sulfamoylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, followed by the introduction of the bromophenyl and sulfamoylphenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(Z)-4-(4-bromophenyl)-N-(4-sulfamoylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The bromophenyl group can participate in substitution reactions, where the bromine atom is replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions, such as temperature and solvent choice, play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (Z)-4-(4-bromophenyl)-N-(4-sulfamoylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential biological activity. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties. Its unique chemical structure may impart desirable characteristics to polymers, coatings, or other materials.
Mechanism of Action
The mechanism of action of (Z)-4-(4-bromophenyl)-N-(4-sulfamoylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide involves its interaction with molecular targets in biological systems. The thiazole ring and other functional groups may bind to specific enzymes or receptors, modulating their activity. This interaction can influence various cellular pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
(Z)-4-(4-chlorophenyl)-N-(4-sulfamoylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide: Similar structure with a chlorine atom instead of bromine.
(Z)-4-(4-fluorophenyl)-N-(4-sulfamoylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide: Similar structure with a fluorine atom instead of bromine.
Uniqueness
The uniqueness of (Z)-4-(4-bromophenyl)-N-(4-sulfamoylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide lies in its specific combination of functional groups. The presence of the bromophenyl group, sulfamoylphenyl group, and thiazole ring provides a distinct set of chemical properties and potential biological activities that differentiate it from similar compounds.
Properties
IUPAC Name |
(2Z)-4-(4-bromophenyl)-N-(4-sulfamoylanilino)-1,3-thiazole-2-carboximidoyl cyanide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrN5O2S2/c18-12-3-1-11(2-4-12)16-10-26-17(21-16)15(9-19)23-22-13-5-7-14(8-6-13)27(20,24)25/h1-8,10,22H,(H2,20,24,25)/b23-15- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKVJEJICFVOEDZ-HAHDFKILSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)C(=NNC3=CC=C(C=C3)S(=O)(=O)N)C#N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CSC(=N2)/C(=N\NC3=CC=C(C=C3)S(=O)(=O)N)/C#N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrN5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.